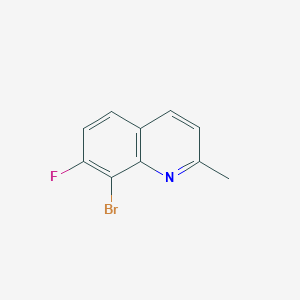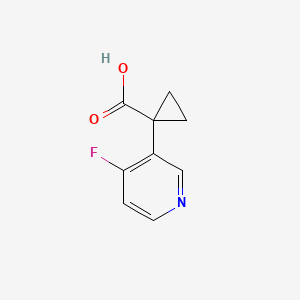
Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features an ethyl group, an amino group, and a carboxylate group attached to a pyrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate and 1-ethylpropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Formation of the Pyrazole Ring: Ethyl acetoacetate is reacted with hydrazine hydrate to form a pyrazole derivative.
Substitution Reaction: The pyrazole derivative undergoes a substitution reaction with 1-ethylpropylamine to introduce the ethylpropyl group.
Esterification: The resulting compound is then esterified to form this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of Ethyl 5-nitro-1-(1-ethylpropyl)pyrazole-3-carboxylate.
Reduction: Formation of this compound (amine derivative).
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate is compared with other similar compounds, such as:
Ethyl 5-amino-1-(1-methylpropyl)pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-amino-1-(2-ethylpropyl)pyrazole-3-carboxylate: Similar structure but with a different alkyl group on the pyrazole ring.
Ethyl 5-amino-1-(1-ethylbutyl)pyrazole-3-carboxylate: Similar structure but with a longer alkyl chain.
Properties
IUPAC Name |
ethyl 5-amino-1-pentan-3-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-8(5-2)14-10(12)7-9(13-14)11(15)16-6-3/h7-8H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCDIBOJCDRTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-9-(chloromethyl)-2,3-dihydro-1H-cyclopenta[b]quinoline;hydrochloride](/img/structure/B7951862.png)



![1-[6-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B7951905.png)



![Ethyl 5-amino-4-iodo-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate](/img/structure/B7951926.png)





